molecular formula C13H19NO3 B13495089 Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate

Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate

Cat. No.: B13495089
M. Wt: 237.29 g/mol
InChI Key: RKTVSTBVKDZFQJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with the molecular formula C13H19NO3. This compound is known for its unique structure, which includes an amino group, a methyl ester, and a phenyl ring substituted with a propan-2-yloxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized chemical processes.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-amino-3-(4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12H,8,14H2,1-3H3

InChI Key

RKTVSTBVKDZFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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